![molecular formula C22H37N3O2S B3834842 (1-adamantylmethyl){[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B3834842.png)
(1-adamantylmethyl){[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}methylamine
Description
The compound contains an adamantyl group, which is a type of bulky, three-dimensional structure derived from adamantane. It also contains a butyl group, an ethylsulfonyl group, and an imidazole ring, which is a five-membered ring containing two nitrogen atoms .
Molecular Structure Analysis
The adamantyl group is a rigid, three-dimensional structure, which can influence the properties of the compound. The imidazole ring is a heterocycle that can participate in various chemical reactions .Chemical Reactions Analysis
Again, while specific reactions for this compound aren’t available, compounds with similar groups can undergo a variety of reactions. For example, the imidazole ring can act as a nucleophile in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by the groups present in it. For example, the adamantyl group could make the compound more lipophilic, while the imidazole ring could contribute to its basicity .properties
IUPAC Name |
N-(1-adamantylmethyl)-1-(3-butyl-2-ethylsulfonylimidazol-4-yl)-N-methylmethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37N3O2S/c1-4-6-7-25-20(14-23-21(25)28(26,27)5-2)15-24(3)16-22-11-17-8-18(12-22)10-19(9-17)13-22/h14,17-19H,4-13,15-16H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJHKUHKTOCLID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CN=C1S(=O)(=O)CC)CN(C)CC23CC4CC(C2)CC(C4)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-adamantylmethyl){[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}methylamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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